molecular formula C37H56O10 B190949 26-Deoxyactein CAS No. 264624-38-6

26-Deoxyactein

Katalognummer B190949
CAS-Nummer: 264624-38-6
Molekulargewicht: 660.8 g/mol
InChI-Schlüssel: GCMGJWLOGKSUGX-RBKCHLQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

26-Deoxyactein is a triterpenoid . It is a major constituent of black cohosh (C. racemosa) . It has a role as a metabolite .


Synthesis Analysis

26-Deoxyactein was isolated from the roots/rhizomes of Cimicifuga racemosa . The structures and absolute stereochemistry of 26-Deoxyactein were established by spectroscopic methods (FABMS, 1H and 13C NMR) and single-crystal X-ray data analysis .


Molecular Structure Analysis

The molecular formula of 26-Deoxyactein is C37H56O10 . The structures and absolute stereochemistry of 26-Deoxyactein were established by spectroscopic methods (FABMS, 1H and 13C NMR) and single-crystal X-ray data analysis .

Wissenschaftliche Forschungsanwendungen

Application in Menopause Treatment

Scientific Field

Pharmacology and Women’s Health

Summary of the Application

27-Deoxyactein, also known as 23-epi-26-deoxyactein, is one of the most abundant triterpene glycosides found in black cohosh, a plant that is commonly used in dietary supplements as an alternative to conventional hormone replacement therapy for menopause .

Methods of Application or Experimental Procedures

In a study, single doses of black cohosh extract containing 1.4, 2.8, or 5.6 mg of 23-epi-26-deoxyactein were administered to 15 healthy, menopausal women. Serial blood samples and 24-hour urine samples were obtained, and blood chemistry, hormonal levels, and 23-epi-26-deoxyactein levels were determined .

Results or Outcomes

The study found that the maximum concentration and area under the curve of 23-epi-26-deoxyactein in sera increased proportionately with dosage, and that the half-life was approximately 2 hours for all dosages. Less than 0.01% of the 23-epi-26-deoxyactein was recovered in urine 24 hours after administration .

Protection of Pancreatic β-Cells

Scientific Field

Biochemistry and Endocrinology

Summary of the Application

Deoxyactein has been found to protect pancreatic β-cells against cell death induced by methylglyoxal (MG), a highly reactive dicarbonyl compound that is formed mainly as a byproduct of glycolysis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the available literature.

Results or Outcomes

Pre-treatment with deoxyactein significantly reduced the levels of intracellular reactive oxygen species (ROS), interleukin-1β (IL-1β), cardiolipin peroxidation, and protein adduct accumulation induced by MG .

Antitumor Activities

Scientific Field

Oncology and Pharmacology

Summary of the Application

Actein and 26-Deoxyactein, tetracyclic triterpenoids compounds isolated from the rhizome of Cimicifuga foetida L., have been found to exhibit in vitro and in vivo antitumor activities .

Methods of Application or Experimental Procedures

In the study, the cytotoxicities of actein and 26-deoxyactein were assayed in 12 human tumor cell lines using a modified MTT method. Mouse sarcoma S180 and human lung cancer A549 cells were implanted subcutaneously in ICR mice and nude mice respectively to establish implanted tumor models .

Results or Outcomes

Actein and 26-deoxyactein inhibited the proliferation of the 12 human cancer cell lines tested with the values of 50% inhibitory concentrations (IC 50) between 12.29 and 88.39 μg/mL. Both actein and 26-deoxyactein significantly inhibited the growth of the implanted sarcoma S180 in a dose-dependent manner. Actein and 26-deoxyactein markedly inhibited the xenograft growth with T/C (%) values of 38%, 55% for actein, and 35%, 49% for 26-deoxyactein .

Women’s Health: Postmenopausal Syndrome and Osteoporosis

Scientific Field

Women’s Health and Endocrinology

Summary of the Application

Black Cohosh (Cimicifuga racemosa), which contains 27-deoxyactein, has been traditionally exploited and extensively used by women for various disorders related to women, such as menopausal syndrome, mammary cancer, and osteoporosis .

Results or Outcomes

The outcomes of this application were not detailed in the available literature.

Antitumor Activities in Leukemia

Scientific Field

Oncology and Hematology

Summary of the Application

Actein and 26-Deoxyactein, tetracyclic triterpenoids compounds isolated from the rhizome of Cimicifuga foetida L., have been found to exhibit antitumor activities in human leukemia HL-60 cells .

Methods of Application or Experimental Procedures

In the study, a modified MTT method was used to assay the cytotoxicities of actein and 26-deoxyactein in 12 human tumor cell lines. Human leukemia HL-60 cells were treated with either actein (6.25–25 μg/mL) or 26-deoxyactein (6.25–25 μg/mL) for 48 hours .

Results or Outcomes

The FCM result showed that human leukemia HL-60 cells were arrested at G1 phase after treatment .

Protection Against Oxidative Cell Damage

Summary of the Application

Deoxyactein has been found to protect pancreatic β-cells against oxidative cell damage induced by methylglyoxal (MG), a highly reactive dicarbonyl compound that is formed mainly as a byproduct of glycolysis .

Zukünftige Richtungen

The future research directions for 26-Deoxyactein could include further investigation into its mechanism of action, its potential therapeutic uses, and its physical and chemical properties. More research is also needed to understand its synthesis and chemical reactions .

Eigenschaften

IUPAC Name

[(1R,1'R,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMGJWLOGKSUGX-RBKCHLQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181062
Record name 26-Deoxyactein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

26-Deoxyactein

CAS RN

264624-38-6
Record name 26-Deoxyactein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264624-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 26-Deoxyactein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264624386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26-Deoxyactein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Xylopyranoside, (3β,12β,16β,23S,24R,25R)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-9,19-cyclolanostan-3-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 26-DEOXYACTEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D5AUV13AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
26-Deoxyactein
Reactant of Route 2
Reactant of Route 2
26-Deoxyactein
Reactant of Route 3
26-Deoxyactein
Reactant of Route 4
26-Deoxyactein
Reactant of Route 5
26-Deoxyactein
Reactant of Route 6
26-Deoxyactein

Citations

For This Compound
390
Citations
J Yuan, Q Shi, J Chen, J Lu, L Wang, M Qiu, J Liu - Phytomedicine, 2020 - Elsevier
… We aimed to examine the anti-obesity potential of 23-epi-26-deoxyactein (DA), which is … (A) The schematic of 23-epi-26-deoxyactein (DA) treatment periods during the differentiation of …
Number of citations: 13 www.sciencedirect.com
HK Wang, N Sakurai, CY Shih… - Journal of agricultural and …, 2005 - ACS Publications
… racemosa claim to contain triterpene glycosides calculated from 23-epi-26-deoxyactein. In this study, a LC/MS/MS method for quantitative analysis of 23-epi-26-deoxyactein was …
Number of citations: 50 pubs.acs.org
D Wu, Q Yao, Y Chen, X Hu, C Qing, M Qiu - Molecules, 2016 - mdpi.com
… used to assay the cytotoxicities of actein and 26-deoxyactein in 12 human tumor cell lines. … actein and 26-deoxyactein were also evaluated. Results: Actein and 26-deoxyactein inhibited …
Number of citations: 10 www.mdpi.com
SN Chen, W Li, DS Fabricant… - Journal of Natural …, 2002 - ACS Publications
… 16 in 26-deoxyactein is … 26-deoxyactein, which has the same stereochemistry at C-23 as actein (3). To confirm the structures proposed for 26-deoxyactein (1) and 23-epi-26-deoxyactein …
Number of citations: 132 pubs.acs.org
RB van Breemen, W Liang, S Banuvar… - Clinical …, 2010 - Wiley Online Library
… -26-deoxyactein. Single doses of black cohosh extract containing 1.4, 2.8, or 5.6 mg of 23-epi-26-deoxyactein were … levels, and 23-epi-26-deoxyactein levels were determined. No acute …
Number of citations: 34 ascpt.onlinelibrary.wiley.com
AL Thomas, RJ Crawford, GE Rottinghaus, JK Tracy… - Hortscience, 2007 - journals.ashs.org
… 29.17 min for 23-epi-26-deoxyactein. Data were recorded and … The presence of 23-epi-26-deoxyactein was further … of 23-epi-26-deoxyactein and cimiracemoside A between the 2 years …
Number of citations: 5 journals.ashs.org
EM Choi - Journal of Applied Toxicology, 2013 - Wiley Online Library
… Deoxyactein, 27-(23-epi-26-deoxyactein), isolated from black cohosh (Cimicfuga racemosa) was purchased from ChromaDex Inc. (Irvine, CA , USA) and antimycin A (AMA) was …
Y Wang, C Sha, W Liu, Y Gai, H Zhang, H Qu… - … of pharmaceutical and …, 2012 - Elsevier
A selective and sensitive LC–MS/MS method was developed and validated for the simultaneous determination of five constituents (cimicifugoside H-2, cimicifugoside H-1, 23-epi-26-…
Number of citations: 8 www.sciencedirect.com
KS Suh, EM Choi, WW Jung… - International …, 2017 - spandidos-publications.com
… To date, >20 of these triterpene glycosides have been isolated from this plant, of which 23-epi-26-deoxyactein (27-deoxyactein) is one of the major constituents. …
Number of citations: 24 www.spandidos-publications.com
EM Choi - Journal of Applied Toxicology, 2013 - Wiley Online Library
… racemosa, with 23-epi-26-deoxyactein being one of the major constituents. This compound formerly is known as ‘27-deoxyactein’. A model commonly used to study osteogenic …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.